molecular formula C16H12O6 B13137589 1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione CAS No. 124854-45-1

1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione

Cat. No.: B13137589
CAS No.: 124854-45-1
M. Wt: 300.26 g/mol
InChI Key: QPAINZVYGPYFIU-UHFFFAOYSA-N
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Description

1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione can be synthesized through various methods. One common approach involves the methylation of 1,3,5-trihydroxyanthraquinone using methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, ensuring complete conversion of the starting material .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using marine-derived fungi, such as Fusarium species. The fungi are cultured under controlled conditions, and the desired anthraquinone derivatives are extracted and purified from the fungal biomass .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

124854-45-1

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H12O6/c1-22-6-9-11(18)5-8-13(16(9)21)14(19)7-3-2-4-10(17)12(7)15(8)20/h2-5,17-18,21H,6H2,1H3

InChI Key

QPAINZVYGPYFIU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

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